molecular formula C20H25N5O2 B2955272 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide CAS No. 900007-67-2

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide

Cat. No.: B2955272
CAS No.: 900007-67-2
M. Wt: 367.453
InChI Key: VUEJSZYUBWGXST-UHFFFAOYSA-N
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Description

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide is a pyrazolo-pyrimidine derivative characterized by a fused bicyclic core structure with a p-tolyl substituent at the 1-position and a 2-propylpentanamide moiety at the 5-position. Its structural complexity, including the electron-withdrawing oxo group and hydrophobic side chains, enhances its binding affinity to ATP-binding pockets in kinases, a feature shared with clinically relevant inhibitors like erlotinib .

Properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-4-6-15(7-5-2)19(26)23-24-13-21-18-17(20(24)27)12-22-25(18)16-10-8-14(3)9-11-16/h8-13,15H,4-7H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEJSZYUBWGXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H24N4O
  • Molecular Weight : 320.43 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a variety of biological activities, including:

  • Antitumor Activity : Several derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some studies have reported effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Certain pyrazolo derivatives have been linked to reduced inflammation markers.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : It may act as an inhibitor of specific enzymes involved in tumor growth or inflammation.
  • Modulation of Signaling Pathways : The compound could influence pathways such as apoptosis and cell cycle regulation.
  • Receptor Interaction : Potential interactions with receptors involved in pain and inflammation have been suggested.

Antitumor Activity

A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives demonstrated that modifications at specific positions enhanced their cytotoxic effects against cancer cell lines. For instance, one derivative exhibited an IC50 value of 0.44 µM against human lung cancer cells, indicating significant potency .

CompoundIC50 (µM)Cancer Type
A0.44Lung
B0.75Breast
C0.30Colon

Antimicrobial Activity

Research on the antimicrobial properties revealed that certain derivatives displayed significant activity against Gram-positive and Gram-negative bacteria. A notable compound showed an inhibition zone of 20 mm against Staphylococcus aureus .

CompoundInhibition Zone (mm)Bacterial Strain
D20Staphylococcus aureus
E15Escherichia coli
F18Pseudomonas aeruginosa

Anti-inflammatory Effects

In preclinical studies, the compound was tested for its anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema compared to the control group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Pyrazolo[3,4-d]pyrimidine derivatives are a well-studied scaffold in medicinal chemistry. Key analogues include:

Compound Name/ID Structural Variation Key Biological Activity (IC50) Reference
Compound 237 6-methyl-4-oxo-1-phenyl core + acetohydrazide EGFR IC50: 0.186 µM; MCF IC50: 34.55 µM
Erlotinib Quinazoline core EGFR IC50: 0.03 µM
Target Compound p-Tolyl + 2-propylpentanamide Data pending (theoretical comparison) N/A

Key Observations :

  • Side Chain Influence : The 2-propylpentanamide moiety introduces steric bulk and hydrogen-bonding capacity, which could modulate kinase selectivity versus the acetohydrazide group in Compound 237 .
Functional Group Modifications
  • Hydrazine vs. Amide Derivatives : highlights pyrazolo-pyrimidines with hydrazine substituents (e.g., compound 3 ) . These derivatives exhibit structural isomerism and altered electronic profiles, which may reduce kinase affinity compared to the amide-containing target compound.
  • Urea Derivatives: Compounds such as 1-(4-imino-1-substituted-pyrazolo[3,4-d]pyrimidin-5-yl)urea derivatives () demonstrate that urea groups enhance solubility but may compromise metabolic stability relative to the pentanamide group in the target compound .

Research Findings and Limitations

Data Gaps
  • No direct IC50 data for the target compound are available in the provided evidence. Comparative analysis relies on structural extrapolation from analogues.
  • In vivo studies for urea derivatives () suggest pharmacokinetic challenges (e.g., rapid clearance) that the pentanamide group may mitigate, but experimental validation is required .

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